3-Cyano-4-methylbenzoic acid

Description

Overview of Aromatic Carboxylic Acids as Synthetic Platforms

Aromatic carboxylic acids are a cornerstone of organic synthesis, serving as readily available and structurally diverse starting materials. researchgate.net Their stability and inherent reactivity make them ideal platforms for constructing more complex molecules. researchgate.net The carboxylic acid group can be strategically functionalized through various reactions, including esterification, amidation, and reduction. tcichemicals.com Furthermore, the aromatic ring itself can be modified through electrophilic substitution reactions, allowing for the introduction of additional functional groups. In recent years, innovative methods such as metallaphotoredox catalysis have expanded the utility of aromatic carboxylic acids, enabling novel bond formations under mild conditions. nih.gov This adaptability has solidified their role as essential building blocks in medicinal chemistry, materials science, and fine chemical synthesis. mdpi.comcymitquimica.com

Positioning of 3-Cyano-4-methylbenzoic Acid within Benzene (B151609) Derivative Chemistry

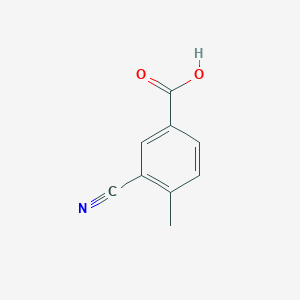

This compound is a disubstituted benzene derivative featuring a cyano group at the third position and a methyl group at the fourth position relative to the carboxylic acid. This specific arrangement of substituents dictates its chemical behavior and potential applications. The electron-withdrawing nature of the cyano group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. libretexts.org The methyl group, being electron-donating, also modulates the electronic properties of the molecule. This unique electronic and steric environment makes this compound a valuable intermediate for synthesizing targeted molecules where precise control over substitution patterns is crucial.

Scope of Current Research Endeavors on this compound

Current research on this compound primarily focuses on its application as a key intermediate in the synthesis of more complex organic molecules. Its structural features make it a valuable precursor for the development of novel compounds with potential applications in pharmaceuticals and materials science. smolecule.com For instance, its derivatives are being investigated for their biological activities. The synthesis of this compound and its derivatives is an active area of investigation, with researchers exploring efficient and scalable methods. google.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| Boiling Point | 346.1±30.0 °C (Predicted) chemicalbook.com |

| Density | 1.26 g/cm³ (Predicted) chemicalbook.com |

| CAS Number | 138642-93-0 |

This table is based on predicted and available data and may not represent fully verified experimental values.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSXYSZAGOCSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-93-0 | |

| Record name | 3-cyano-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 4 Methylbenzoic Acid and Its Precursors

Strategic Approaches to the Benzoic Acid Core Functionalization

The construction of the benzoic acid framework, appropriately substituted, is a critical phase in the synthesis of the target molecule. This often involves either introducing the carboxyl group onto a pre-functionalized aromatic ring or performing reactions on a molecule that already contains the carboxyl group or its precursor.

The formation of a carboxyl group on a substituted benzene (B151609) ring is a fundamental transformation in organic synthesis. For a precursor to 3-Cyano-4-methylbenzoic acid, this could involve the oxidation of a methyl group already present on the ring. For instance, a methyl group on a substituted toluene (B28343) derivative can be oxidized to a carboxylic acid using strong oxidizing agents. google.com More contemporary methods focus on the direct carboxylation of C-H bonds, which offers a more atom-economical route. nih.gov This can be achieved using carbon dioxide (CO2) as the carboxylating agent, often mediated by transition-metal catalysts or strong bases. nih.gov

Table 1: Selected Methods for Carboxyl Group Introduction

| Method | Reagents/Conditions | Substrate Example | Product |

|---|---|---|---|

| Oxidation | Strong oxidizing agents (e.g., KMnO4, H2CrO4) | Substituted Toluene | Substituted Benzoic Acid |

| Direct C-H Carboxylation | CO2, Transition-metal catalyst (e.g., Rh, Pd) or strong base | Substituted Benzene | Substituted Benzoic Acid |

| From Organometallics | 1. Organolithium/Grignard formation2. CO2 quench | Aryl Halide | Aryl Carboxylic Acid |

When the synthetic strategy begins with a methyl-substituted benzonitrile, such as 4-methylbenzonitrile (p-tolunitrile), the challenge lies in the regioselective introduction of a functional group that can be converted to a carboxyl group. The existing methyl and cyano groups exert directing effects on subsequent electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-director, while the cyano group is a meta-director. This conflicting influence complicates the direct functionalization at the C-3 position (ortho to the methyl group and meta to the cyano group). Therefore, achieving the desired regioselectivity often requires multi-step sequences or the use of advanced organometallic techniques that can override standard directing effects.

Installation of the Cyano Moiety via Established Chemical Transformations

The introduction of the nitrile functional group is a cornerstone of many synthetic pathways leading to this compound. This can be accomplished through several reliable and well-documented chemical reactions, often as a key step in the synthetic sequence.

The Sandmeyer reaction is a classic and powerful method for introducing a cyano group onto an aromatic ring. wikipedia.orgnih.gov This transformation proceeds via an aryl diazonium salt intermediate. masterorganicchemistry.com The synthesis begins with an aromatic amine, such as 3-amino-4-methylbenzoic acid. This precursor is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form the corresponding diazonium salt. masterorganicchemistry.com The subsequent addition of a copper(I) cyanide solution displaces the diazonio group, yielding the desired aryl nitrile with the release of nitrogen gas. google.commasterorganicchemistry.com This reaction is known for its reliability and broad applicability in synthesizing various benzonitriles. nih.gov

Table 2: Key Stages of the Sandmeyer Cyanation Reaction

| Stage | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. masterorganicchemistry.com | NaNO2, HCl (aq) | Aryl Diazonium Salt |

| Cyanation | Displacement of the diazonio group with a cyanide nucleophile. wikipedia.org | CuCN | Aryl Nitrile |

Another prevalent strategy for nitrile synthesis is the nucleophilic substitution of an aryl halide. The Rosenmund-von Braun reaction, a traditional method, involves the reaction of an aryl bromide or iodide with stoichiometric copper(I) cyanide at elevated temperatures. google.com Modern variations of this transformation often employ palladium-catalyzed cross-coupling reactions. These methods allow for the cyanation of aryl chlorides and bromides under milder conditions and with a wider range of functional group tolerance. organic-chemistry.org Non-toxic cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), are increasingly used in these catalytic systems to enhance safety and reduce environmental impact. google.comorganic-chemistry.org A suitable precursor for this route would be 3-bromo-4-methylbenzoic acid.

Table 3: Comparison of Cyanation Methods for Aryl Halides

| Method | Catalyst/Reagent | Cyanide Source | Key Features |

|---|---|---|---|

| Rosenmund-von Braun | Stoichiometric CuCN | CuCN | High temperatures required; traditional method. google.com |

| Palladium-Catalyzed | Pd catalyst (e.g., Pd(PPh3)4) | Zn(CN)2, K4[Fe(CN)6] | Milder conditions; broader substrate scope. organic-chemistry.org |

| Nickel-Catalyzed | Ni catalyst (e.g., NiCl2/dppf) | Zn(CN)2 | Effective for aryl chlorides. organic-chemistry.org |

In many synthetic routes, the carboxyl group is protected as an ester to prevent unwanted side reactions during other transformations. The final step is the deprotection of this ester to yield the target carboxylic acid. The hydrolysis of a cyano-substituted benzoic acid ester, such as methyl 3-cyano-4-methylbenzoate, is a common concluding step. google.comgoogle.com This can be achieved through either acidic or alkaline hydrolysis. libretexts.org

Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid, such as hydrochloric acid, which directly produces the carboxylic acid. libretexts.org Alkaline hydrolysis, or saponification, involves heating the ester with a base like sodium hydroxide (B78521). This initially forms the carboxylate salt (e.g., sodium 3-cyano-4-methylbenzoate). A subsequent acidification step with a strong acid is then required to protonate the carboxylate and liberate the final carboxylic acid product. libretexts.org

Table 4: Hydrolysis Conditions for Ester to Carboxylic Acid Conversion

| Hydrolysis Type | Reagents | Initial Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed | Dilute Acid (e.g., HCl), H2O, Heat | Carboxylic Acid | Carboxylic Acid |

| Alkaline (Saponification) | Base (e.g., NaOH), H2O, Heat | Carboxylate Salt | Carboxylic Acid (after acidification) |

Synthesis of Related Cyano-Substituted Benzoic Acid Analogs and Intermediates

The preparation of analogs and intermediates is fundamental to the synthesis of more complex molecules. This section explores the synthesis of a key ester, a nitro-substituted derivative, and essential amino-substituted precursors.

A common method for synthesizing Methyl 3-cyano-4-methylbenzoate involves a palladium-catalyzed cyanation reaction. chemicalbook.com This approach typically starts from a halogenated precursor, such as Methyl 3-iodo-4-methylbenzoate. chemicalbook.com The reaction is carried out using zinc cyanide as the cyanide source and a palladium catalyst, like tetrakis(triphenylphosphine)palladium(0), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The mixture is heated to facilitate the reaction, after which the product is isolated through extraction and purified using column chromatography. chemicalbook.com

Table 1: Synthesis of Methyl 3-Cyano-4-methylbenzoate

| Reactant | Reagent | Catalyst | Solvent | Conditions | Purification |

|---|

The synthesis of cyanobenzoic acids containing a nitro group can be achieved through nucleophilic aromatic substitution. For instance, 4-cyano-3-nitrobenzoic acid is prepared from 4-chloro-3-nitrobenzoic acid. prepchem.com This conversion is accomplished by heating the chloro-precursor with cuprous cyanide. prepchem.com The reaction often includes cuprous chloride and a high-boiling point solvent or coordinating agent like quinoline. prepchem.com Following the reaction, the product is isolated by dissolving the mixture in acid, extracting with an organic solvent, and purifying by chromatography. prepchem.com

Another general strategy involves a multi-step process starting from a substituted nitrotoluene. google.comgoogle.com This process includes:

Oxidation of the methyl group to a carboxylic acid. google.comgoogle.com

Reduction of the nitro group to an amino group. google.comgoogle.com

Conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction with a cyanide source to install the cyano group. google.com

Table 2: Synthesis of 4-Cyano-3-nitrobenzoic Acid

| Reactant | Reagent | Additives | Solvent | Conditions | Yield |

|---|

Amino-substituted benzoic acids are key precursors, often prepared by the reduction of the corresponding nitro compounds. The synthesis of 4-amino-3-methylbenzoic acid, for example, is accomplished through the catalytic hydrogenation of 3-methyl-4-nitrobenzoic acid. chemicalbook.com This reaction is typically performed under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727). chemicalbook.com The process is generally efficient, providing high yields of the desired amino acid after the catalyst is filtered off and the solvent is removed. chemicalbook.com

Table 3: Catalytic Hydrogenation of 3-Methyl-4-nitrobenzoic Acid

| Reactant | Catalyst | Solvent | Atmosphere | Conditions | Yield |

|---|

Advancements in Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies. This section discusses the application of ultrasonication and green chemistry principles to the synthesis of cyano-benzoic acids and their derivatives.

Ultrasonication has emerged as a valuable tool in organic synthesis, often leading to reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating. asianpubs.org This technique utilizes high-frequency sound waves to provide the energy for chemical reactions. asianpubs.orgnih.gov The application of ultrasound has been shown to be effective for various reactions, including the synthesis of heterocyclic compounds like 3-cyano-pyridine-2(1H)-one derivatives and the esterification of carboxylic acids. asianpubs.orgderpharmachemica.com For instance, the esterification of aromatic carboxylic acids in methanol can be efficiently catalyzed by sodium bisulfate under ultrasonic irradiation at 70°C, significantly accelerating the process. derpharmachemica.com This methodology presents a faster and safer alternative for preparing derivatives of benzoic acids. nih.govderpharmachemica.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comrjpn.org Key principles include maximizing atom economy, designing for energy efficiency, using safer solvents, and employing catalytic reagents. rjpn.orgacs.org

In the context of cyano-benzoic acid synthesis, green approaches are being explored to replace traditional, less efficient methods. wjpmr.com One innovative strategy is the electrocarboxylation of halo-benzonitriles to produce cyanobenzoic acids. mdpi.com For example, 4-cyanobenzoic acid can be synthesized from 4-iodobenzonitrile (B145841) by electrochemical reduction in the presence of carbon dioxide (CO₂), which is utilized as a renewable C1 feedstock. mdpi.com This process can be made more environmentally friendly by using ionic liquids as "green solvents" and silver cathodes, which lowers the required energy input. mdpi.com Such methods not only valorize CO₂, a greenhouse gas, but also avoid the use of harsh reagents and minimize waste, aligning with the core tenets of green chemistry. wjpmr.commdpi.com

Chemical Transformations and Derivatization Strategies of 3 Cyano 4 Methylbenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group in 3-cyano-4-methylbenzoic acid is a primary site for various chemical modifications, including esterification, amide bond formation, and reduction. These reactions are fundamental for protecting the carboxyl group, introducing new functional moieties, or altering the electronic properties of the molecule.

Esterification Reactions for Carboxyl Protection and Functionalization

Esterification is a common strategy for the protection of the carboxylic acid group or for introducing an ester functionality, which can be a key structural feature in the final target molecule. The reaction typically involves treating this compound with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com

For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a strong acid like sulfuric acid yields the corresponding methyl or ethyl esters. synhet.comgoogle.com This transformation is crucial in multistep syntheses where the reactivity of the carboxylic acid needs to be temporarily masked. google.com Solid acid catalysts, such as titanium zirconium solid acids, have also been employed for the synthesis of methyl benzoate (B1203000) compounds from various benzoic acids and methanol, offering a recoverable and environmentally friendlier alternative to traditional acid catalysts. mdpi.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Reference(s) |

| This compound | Methanol, Acid Catalyst | Methyl 3-cyano-4-methylbenzoate | google.com |

| This compound | Ethanol, Acid Catalyst | Ethyl 3-cyano-4-methylbenzoate | synhet.com |

Amide Bond Formation with Amino Acid Esters and Other Amines

The carboxylic acid moiety of this compound can readily undergo amide bond formation with a variety of amines, including amino acid esters. This reaction is of significant importance in medicinal chemistry for the synthesis of peptidomimetics and other biologically active compounds. The process typically requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Common methods involve converting the carboxylic acid to a more reactive species, such as an acyl chloride, or using carbodiimide-based coupling agents. google.com

For example, treatment of this compound with thionyl chloride or oxalyl chloride would generate the corresponding acyl chloride, which then reacts smoothly with an amine to form the desired amide. google.com Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive can facilitate the direct reaction between the carboxylic acid and an amine. google.com The ribosome, a natural catalyst for amide bond formation, can incorporate aminobenzoic acid derivatives into polypeptide chains, although with varying efficiency depending on the isomer. nih.gov

Table 2: Amide Bond Formation Strategies

| Reactant 1 | Reactant 2 | Coupling Method | Product | Reference(s) |

| This compound | Amine/Amino Acid Ester | Acyl chloride formation (e.g., with SOCl₂) | 3-Cyano-4-methylbenzamide derivative | google.com |

| This compound | Amine/Amino Acid Ester | Carbodiimide coupling (e.g., EDC) | 3-Cyano-4-methylbenzamide derivative | google.com |

Carboxylic Acid Group Reductions

While less common than reactions at the cyano group, the carboxylic acid functionality can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting (3-cyano-4-methylphenyl)methanol is a useful intermediate for further synthetic modifications. It's important to note that the cyano group may also be susceptible to reduction under these conditions, necessitating careful control of the reaction parameters to achieve selectivity.

Reactivity of the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo hydrolysis to form carboxylic acid derivatives or be reduced to an amine. These transformations open up pathways to a variety of other important compounds.

Hydrolysis of the Nitrile to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in this compound can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This process can be catalyzed by either acid or base. libretexts.orgcommonorganicchemistry.com

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water. lumenlearning.comlibretexts.org The reaction proceeds through an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the corresponding dicarboxylic acid, 4-methylisophthalic acid. libretexts.org Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. libretexts.org Enzymatic hydrolysis using nitrilases also offers a mild and selective method for converting nitriles to carboxylic acids. epo.org

Table 3: Hydrolysis of the Cyano Group

| Starting Material | Conditions | Intermediate/Product | Reference(s) |

| This compound | Acid or Base Catalysis | 3-Carbamoyl-4-methylbenzoic acid | lumenlearning.com |

| This compound | Strong Acid/Base, Heat | 4-Methylisophthalic acid | libretexts.orgcommonorganicchemistry.com |

Reduction of the Cyano Group to Amine Functionalities

The reduction of the cyano group is a valuable transformation that yields a primary amine, specifically 3-(aminomethyl)-4-methylbenzoic acid. This reaction significantly increases the structural diversity of derivatives accessible from this compound.

Catalytic hydrogenation is a widely used method for this reduction, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide under a hydrogen atmosphere. wikipedia.org The choice of catalyst and reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a catalyst can be used. wikipedia.orgthieme-connect.de These methods are highly effective for the synthesis of primary amines from nitriles. libretexts.org

Table 4: Reduction of the Cyano Group

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | H₂, Raney Ni or Pd/C | 3-(Aminomethyl)-4-methylbenzoic acid | wikipedia.org |

| This compound | LiAlH₄ | 3-(Aminomethyl)-4-methylbenzoic acid | libretexts.orgthieme-connect.de |

Transformations of the Aromatic Methyl Substituent

The benzylic methyl group of this compound is a site for various chemical modifications, primarily through oxidation or free-radical halogenation.

The aromatic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. This is a common reaction for toluene (B28343) and its derivatives. study.com Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution followed by acidification, or chromic acid (H₂CrO₄), are effective for this transformation. study.comchemspider.com The oxidation of the methyl group on this compound would result in the formation of 3-cyanoterephthalic acid. The stability of the benzene (B151609) ring and the deactivating nature of the existing carboxyl and cyano groups generally prevent oxidation of the ring itself under these conditions.

| Starting Material | Reagent(s) / Conditions | Product |

| This compound | 1. KMnO₄, KOH, H₂O, heat 2. H₃O⁺ | 3-Cyanoterephthalic acid |

Halogenation of the methyl group occurs via a free-radical mechanism, which requires conditions distinct from the electrophilic halogenation of the aromatic ring. This reaction is typically initiated by UV light or a radical initiator. libretexts.org One of the hydrogen atoms of the methyl group is replaced by a halogen atom (e.g., chlorine or bromine), forming a benzylic halide. libretexts.org The reaction can continue to replace the remaining hydrogens, leading to di- and tri-halogenated products. libretexts.org

The resulting 4-(halomethyl) derivative is highly valuable as a synthetic intermediate. The benzylic halide is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -OR, -NH₂, -CN).

| Reaction Type | Reagent(s) / Conditions | Intermediate Product | Subsequent Reaction Example | Final Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 4-(Bromomethyl)-3-cyanobenzoic acid | Reaction with NaOH | 4-(Hydroxymethyl)-3-cyanobenzoic acid |

| Benzylic Chlorination | Cl₂, UV light | 4-(Chloromethyl)-3-cyanobenzoic acid | Reaction with NaCN | 4-(Cyanomethyl)-3-cyanobenzoic acid |

Aromatic Ring Functionalization and Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comlibretexts.org The reaction proceeds in two steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (a sigma complex or benzenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.orglumenlearning.com

The position of substitution on the this compound ring is determined by the directing effects of the three existing substituents:

-COOH (Carboxylic acid): A deactivating group and a meta-director.

-CN (Cyano): A deactivating group and a meta-director.

-CH₃ (Methyl): An activating group and an ortho, para-director. study.com

The activating, ortho, para-directing methyl group has the most influence on the position of the incoming electrophile. study.com It directs substitution to positions 3 and 5 (ortho) and 6 (para, relative to the methyl group). The deactivating groups direct to position 5 (meta to both). Position 3 is already substituted. Therefore, the combined directing effects strongly favor substitution at position 5.

| EAS Reaction | Reagent(s) | Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro-3-cyano-4-methylbenzoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-3-cyano-4-methylbenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 5-Acyl-3-cyano-4-methylbenzoic acid |

Nucleophilic Aromatic Substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, this reaction requires the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.org

This compound itself does not have a suitable leaving group for SₙAr. However, a derivative, such as one produced by electrophilic halogenation (e.g., 5-fluoro-3-cyano-4-methylbenzoic acid), would be a candidate for this reaction. In such a derivative, the fluoro group at position 5 would be the leaving group. The strongly electron-withdrawing cyano group at position 3 (ortho to the fluorine) and the carboxylic acid group at position 1 (para to the fluorine) would activate the ring towards nucleophilic attack and stabilize the intermediate. chemistrysteps.comyoutube.com The rate of reaction in SₙAr often increases with the electronegativity of the halogen leaving group, making fluoro derivatives particularly reactive. youtube.comyoutube.com

| Substrate Example | Nucleophile | Conditions | Product Example |

| 5-Fluoro-3-cyano-4-methylbenzoic acid | Sodium methoxide (B1231860) (NaOCH₃) | Methanol (solvent) | 5-Methoxy-3-cyano-4-methylbenzoic acid |

| 5-Fluoro-3-cyano-4-methylbenzoic acid | Ammonia (NH₃) | Heat | 5-Amino-3-cyano-4-methylbenzoic acid |

Cross-Coupling Reactions for Advanced Derivatization

Cross-coupling reactions represent a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com These reactions typically involve a metal catalyst, most commonly palladium, which facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov The general catalytic cycle for many palladium-catalyzed cross-coupling reactions consists of three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For a molecule like this compound, which lacks a typical halide leaving group, an advanced strategy known as decarboxylative cross-coupling can be employed. wikipedia.org This type of reaction uses the carboxylic acid group itself as a functional handle for coupling, releasing carbon dioxide as a byproduct. wikipedia.org This approach is advantageous as it utilizes readily available carboxylic acids and avoids the often harsh conditions required to prepare organometallic reagents. wikipedia.org

In a typical decarboxylative cross-coupling, the benzoic acid derivative can be coupled with an aryl halide or other electrophiles. The mechanism, often catalyzed by palladium or a combination of metals like palladium and copper or silver, involves the initial formation of a metal carboxylate salt. This intermediate then undergoes decarboxylation to generate an organometallic species in situ, which can then participate in the cross-coupling cycle. wikipedia.org This strategy allows for the synthesis of biaryl compounds from this compound, effectively replacing the carboxylic acid group with a new aryl substituent.

| Reaction Type | Typical Electrophile | Typical Nucleophile Source | Catalyst System (Example) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide | Organoboron Compound | Pd(PPh₃)₄ + Base | C(sp²)-C(sp²) |

| Heck Coupling | Aryl/Vinyl Halide | Alkene | Pd(OAc)₂ + Ligand | C(sp²)-C(sp²) |

| Negishi Coupling | Aryl/Vinyl Halide | Organozinc Compound | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Decarboxylative Coupling | Aryl Halide | Carboxylic Acid (e.g., this compound) | Pd Catalyst + Oxidant | C(sp²)-C(sp²) |

Synthesis of Structurally Diverse Benzoic Acid Derivatives

The presence of both a carboxylic acid and a cyano group makes this compound a valuable starting material for creating a wide array of derivatives. These functional groups can be selectively modified to introduce new functionalities and build molecular complexity.

The carboxylic acid moiety is the most common site for derivatization. Standard organic transformations can be applied to convert it into esters, amides, and other related functional groups.

Esterification: The synthesis of esters is a fundamental derivatization. For instance, reacting this compound with an alcohol like methanol or isobutanol under acidic conditions or using activating agents yields the corresponding methyl or isobutyl ester. tdcommons.org A related compound, 3-cyanobenzoic acid, can be converted to its methyl ester by first treating it with oxalyl chloride or thionyl chloride to form the acyl chloride, followed by reaction with methanol. google.com

Amidation: The formation of amides is another key transformation, often employed in the synthesis of biologically active molecules. This typically involves activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like benzotriazol-1-ol (HOBt), followed by the addition of an amine. chemicalbook.com This method facilitates the formation of an amide bond under mild conditions. For example, a similar substrate, 3-cyano-4-ethoxybenzoic acid, is reacted with N',1-dihydroxy-2,3-dihydro-1H-indene-4-carboximidamide using EDCI and HOBt to form a more complex oxadiazole-containing product, demonstrating the utility of this coupling strategy. chemicalbook.com

The cyano group can also be a site for chemical transformation, although it is generally less reactive than the carboxylic acid. Under acidic or basic conditions, the nitrile can be hydrolyzed to form a primary amide or can be fully hydrolyzed to another carboxylic acid group, leading to the formation of a dicarboxylic acid derivative. google.com

| Functional Group Targeted | Reaction Type | Typical Reagents | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agents (e.g., EDCI, HOBt) | Amide |

| Carboxylic Acid | Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |

| Cyano Group | Hydrolysis (Partial) | H₂O, Acid/Base Catalyst | Amide |

| Cyano Group | Hydrolysis (Full) | H₂O, Strong Acid/Base, Heat | Carboxylic Acid |

Advanced Spectroscopic Characterization and Crystallographic Analysis of 3 Cyano 4 Methylbenzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 3-Cyano-4-methylbenzoic acid provides specific information about the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxyl group.

The aromatic region typically displays complex splitting patterns due to spin-spin coupling between adjacent protons. For the 1,2,4-trisubstituted benzene (B151609) ring of this molecule, three signals are anticipated:

A singlet (or a narrowly split doublet) for the proton at position 2, adjacent to the electron-withdrawing carboxyl and cyano groups.

A doublet for the proton at position 5, which is coupled to the proton at position 6.

A doublet for the proton at position 6, coupled to the proton at position 5.

The methyl group (CH₃) protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 2.1-2.4 ppm chemicalbook.com. The carboxylic acid proton (-COOH) usually appears as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its presence can be confirmed by D₂O exchange.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | >10 | Broad Singlet |

| Aromatic H (H-2) | ~8.2 | Singlet (s) |

| Aromatic H (H-5) | ~7.9 | Doublet (d) |

| Aromatic H (H-6) | ~7.4 | Doublet (d) |

| -CH₃ | ~2.4 | Singlet (s) |

Note: Predicted values are based on analysis of similar structures such as 3-amino-4-methylbenzoic acid and m-toluic acid. Actual experimental values may vary based on solvent and concentration. chemicalbook.combmrb.io

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, eight distinct signals are expected.

Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and appears far downfield, typically in the range of 165-175 ppm bmrb.io.

Nitrile Carbon (-C≡N): The cyano group carbon is also found downfield, generally between 115 and 125 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the electron-withdrawing cyano and carboxyl groups (C-1, C-3) and the electron-donating methyl group (C-4) will be significantly shifted compared to the carbons bearing only hydrogen (C-2, C-5, C-6). Quaternary carbons (those without attached protons) usually show weaker signals.

Methyl Carbon (-CH₃): This carbon appears in the upfield region of the spectrum, typically around 20-25 ppm bmrb.io.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C OOH | 167-173 |

| Ar-C 1 (-COOH) | 130-135 |

| Ar-C 2 | 134-138 |

| Ar-C 3 (-CN) | 110-115 |

| Ar-C 4 (-CH₃) | 140-145 |

| Ar-C 5 | 130-135 |

| Ar-C 6 | 128-132 |

| -C ≡N | 116-120 |

| -C H₃ | 20-22 |

Note: Predicted values are based on substituent effects and data from related compounds like m-toluic acid and other benzoic acids. bmrb.iorsc.org

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a cross-peak would be observed between the signals for the aromatic protons at C-5 and C-6, confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the aromatic proton signals at H-2, H-5, and H-6 to their corresponding carbon signals (C-2, C-5, and C-6) and the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

O-H Stretch: The carboxylic acid O-H group gives rise to a very broad and strong absorption band, typically in the range of 2500-3300 cm⁻¹, due to extensive hydrogen bonding in the solid state or concentrated solutions.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group has a very characteristic sharp, medium-to-strong absorption band in the region of 2220-2260 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.

C=O Stretch: The carbonyl group of the carboxylic acid produces a very strong and sharp absorption band, typically found between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.

C=C Stretches: Aromatic ring C=C stretching vibrations result in several medium-to-weak bands in the 1450-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group are coupled and give rise to bands in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C≡N stretch (Nitrile) | 2220-2260 | Medium, Sharp |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch / O-H bend | 1210-1440 | Medium |

Note: Frequencies are based on typical values for these functional groups found in compounds like 4-methyl-3-nitrobenzoic acid and other substituted benzoic acids. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a significant change in polarizability are strong in Raman spectra, whereas vibrations that cause a large change in dipole moment are strong in IR spectra.

For this compound, the following features are expected in the Raman spectrum:

The symmetric stretching of the aromatic ring, often around 1600 cm⁻¹, is typically a strong band.

The C≡N nitrile stretch is also expected to be strong and sharp, as the polarizability of this bond changes significantly during vibration. researchgate.net

The C=O stretch of the carboxylic acid will be present but may be weaker than in the FT-IR spectrum.

The C-H stretching vibrations of the methyl group and the aromatic ring will also be visible.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational "fingerprint" of the molecule, allowing for confident identification and analysis of its functional groups. core.ac.ukresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, both soft and hard ionization techniques provide complementary information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion with little to no fragmentation. This makes it exceptionally well-suited for the accurate determination of molecular weight.

In the analysis of this compound (Molecular Weight: 161.16 g/mol ), ESI-MS can be operated in both positive and negative ion modes. In positive ion mode, the protonated molecule, [M+H]⁺, would be detected at an m/z of approximately 162.17. Conversely, in the more commonly used negative ion mode for acidic compounds, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 160.15.

While ESI is a soft technique, collision-induced dissociation (tandem MS or MS/MS) can be employed to induce fragmentation. For the [M-H]⁻ ion of a benzoic acid derivative, a characteristic fragmentation pathway is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. researchgate.net This process is a common fragmentation pattern for carboxylic acids. researchgate.net

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Mode | Predicted m/z | Description |

|---|---|---|---|---|

| [M+H]⁺ | C₉H₈NO₂⁺ | Positive | ~162.17 | Protonated molecular ion |

| [M-H]⁻ | C₉H₆NO₂⁻ | Negative | ~160.15 | Deprotonated molecular ion |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) typically employs Electron Ionization (EI), a hard ionization technique that bombards the analyte with high-energy electrons. This results in extensive and reproducible fragmentation, providing a characteristic "fingerprint" that is invaluable for structural elucidation and library matching.

For this compound, the EI mass spectrum would be expected to show a distinct molecular ion (M⁺˙) peak at m/z 161. The subsequent fragmentation pattern would be dictated by the stability of the resulting ions. Based on the known fragmentation of benzoic acid and its derivatives, several key fragmentation pathways can be predicted. nih.govdocbrown.info

A primary fragmentation involves the loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion to form a stable acylium cation at m/z 144. docbrown.info Another significant fragmentation is the loss of the entire carboxyl group as a radical (•COOH, 45 Da), leading to the formation of the 4-methyl-3-cyanophenyl cation at m/z 116. docbrown.info This phenyl cation is characteristic of monosubstituted and disubstituted benzene compounds. docbrown.info

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 161 | [C₉H₇NO₂]⁺˙ | C₉H₇NO₂ | Molecular Ion (M⁺˙) |

| 144 | [C₉H₆NO]⁺ | C₉H₆NO | Loss of •OH radical |

| 116 | [C₈H₆N]⁺ | C₈H₆N | Loss of •COOH radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are functional groups containing valence electrons of low excitation energy. shu.ac.uk

In this compound, the benzene ring acts as the primary chromophore. The carboxylic acid (-COOH), cyano (-CN), and methyl (-CH₃) groups attached to the ring act as auxochromes, modifying the absorption characteristics of the chromophore. The absorption of UV radiation in this molecule is restricted to π → π* and n → π* electronic transitions. shu.ac.ukyoutube.com

The spectrum of benzoic acid derivatives typically displays characteristic absorption bands. researchgate.net The intense E-bands (related to the excitation of the entire aromatic system) and the less intense B-bands (related to symmetry-forbidden transitions in benzene that become allowed upon substitution) are expected. The presence of the conjugated system, including the benzene ring, the cyano group, and the carboxylic acid group, leads to π → π* transitions. youtube.com The non-bonding electrons on the oxygen atoms of the carboxyl group can also undergo n → π* transitions. youtube.com These transitions usually result in absorption peaks in the experimentally convenient region of 200-400 nm. shu.ac.uk The substitution on the benzene ring is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Aromatic Ring, C=O, C≡N | 200-300 nm |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

Single crystal X-ray diffraction analysis allows for the determination of the absolute structure and conformation of this compound in the solid state. Based on structural studies of analogous substituted benzoic acids, such as 3-fluoro-4-methylbenzoic acid, a predictable solid-state structure can be inferred. researchgate.net

The molecule is expected to be nearly planar, with a small dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. researchgate.net The most significant structural feature in the crystal lattice of benzoic acids is the formation of a centrosymmetric dimer, where two molecules are linked together. researchgate.netnih.gov This arrangement is a highly common and stable conformation for carboxylic acids in the solid state.

Table 4: Representative Crystallographic Data for a Substituted Benzoic Acid Analog

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.netnih.gov |

| a (Å) | ~3.8 - 8.9 | researchgate.netnih.gov |

| b (Å) | ~6.0 - 6.5 | researchgate.netnih.gov |

| c (Å) | ~21.9 - 30.3 | researchgate.netnih.gov |

| β (°) | ~91.2 - 92.5 | researchgate.netnih.gov |

| Z (molecules/cell) | 4 | researchgate.netnih.gov |

Note: This data is representative of similar structures and provides an expected range for the crystallographic parameters of this compound.

Analysis of Hydrogen Bonding Networks in Crystal Lattices

The supramolecular assembly and crystal packing of this compound are primarily governed by strong intermolecular hydrogen bonds. The analysis of the crystal lattice reveals the specific nature of these interactions.

Table 5: Typical Geometry of Carboxylic Acid Dimer Hydrogen Bonds

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A (°) |

|---|---|---|---|---|

| O—H···O | ~0.8-0.9 | ~1.7-1.9 | ~2.6-2.7 | ~170-180 |

Note: Data represents typical geometric parameters for O—H···O hydrogen bonds in benzoic acid analogs. researchgate.netnih.gov

Polymorphism and Co-crystallization Studies of Benzoic Acid Derivatives

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is a critical area of study in materials science and pharmaceuticals due to its profound impact on the physical and chemical properties of a solid. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the behavior of analogous benzoic acid derivatives provides significant insight into its potential solid-state chemistry. Benzoic acid and its derivatives are well-known for their propensity to form various crystalline structures and to engage in co-crystallization.

Research into related compounds, such as aminobenzoic acids and methylbenzoic acids (toluic acids), has revealed the existence of multiple polymorphic forms. For instance, p-Aminobenzoic acid is known to crystallize in at least four different polymorphic forms (α, β, γ, and δ), with the relative stability and accessibility of each form depending on crystallization conditions like solvent, temperature, and pressure. diva-portal.org The α-form is typically characterized by carboxylic acid dimers, a common motif in benzoic acid structures, and is often kinetically favored in less polar solvents. diva-portal.org Similarly, o-toluic acid (o-methylbenzoic acid) has been shown to exhibit at least three polymorphs, highlighting the structural diversity achievable with simple substitutions on the benzoic acid core. The small energy differences between various packing arrangements of hydrogen-bonded ribbons are consistent with this observed polymorphism.

Co-crystallization, the process of forming a crystalline solid composed of two or more different molecules in a stoichiometric ratio, is a widely used strategy in crystal engineering to modify the properties of solid materials. Benzoic acid derivatives are excellent candidates for co-crystallization due to the strong and directional hydrogen-bonding capability of the carboxylic acid group. This group readily forms robust supramolecular synthons, particularly with complementary functional groups like those found in N-containing bases.

The acid-pyridine supramolecular synthon, formed between a carboxylic acid and a pyridine nitrogen, is one of the most reliable and frequently exploited interactions in the design of co-crystals. acs.org Studies on various 4-substituted benzoic acids, including 4-methylbenzoic acid and 4-cyanobenzoic acid, have demonstrated their ability to form co-crystals with a range of pyridine derivatives, such as 4,4′-bipyridine and 4-cyanopyridine. acs.org The formation of either a co-crystal (neutral components) or a salt (ionic components via proton transfer) can often be predicted using the ΔpKa rule, which considers the difference in acidity constants between the carboxylic acid and the protonated base. A ΔpKa value below 0 generally leads to a co-crystal, while a value above 3 typically results in salt formation. d-nb.info

The preparation method can also influence the final crystalline form. Co-crystallization of benzoic acid with bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to yield different polymorphs depending on whether the method is solution-based crystallization or mechanical grinding. In some cases, the polymorph obtained by grinding exhibits a higher crystal density.

Given these precedents, it is highly probable that this compound would exhibit rich polymorphic behavior and readily form co-crystals with suitable co-formers, particularly those containing pyridine or amide functional groups. The interplay of the cyano and methyl groups would influence the electronic properties and steric factors, leading to unique crystal packing and intermolecular interactions compared to its parent analogs.

Detailed Research Findings

The following tables summarize key findings from polymorphism and co-crystallization studies of benzoic acid derivatives analogous to this compound.

Table 1: Polymorphism in Benzoic Acid Derivatives

| Compound Name | Number of Polymorphs | Crystallization Conditions / Notes |

| p-Aminobenzoic Acid | 4 (α, β, γ, δ) | The α and β forms are enantiotropically related with a transition temperature of 25°C. The β-form is stable below this temperature. diva-portal.org |

| o-Toluic Acid | At least 3 | Different polymorphs were identified through various crystallization experiments, including a microcrystalline form II and a form III with a large unit cell. |

| 2,6-Dimethoxybenzoic Acid | 3 (I, II, III) | Forms I and III are enantiotropically related. Additives like polyethylene glycol (PEG) can favor the formation of the metastable form III. mdpi.com |

| Benzoic Acid / DABCO Co-crystal (2:1) | 2 | Different polymorphs are obtained from solution crystallization versus solvent-drop grinding. |

Table 2: Co-crystallization of Benzoic Acid Derivatives

| Benzoic Acid Derivative | Co-former | Stoichiometry (Acid:Co-former) | Primary Interaction / Synthon |

| 2-Methylbenzoic Acid | N,N′-bis(pyridin-4-ylmethyl)ethanediamide | 2:1 | Carboxylic acid-pyridine hydrogen bond. iucr.org |

| 4-Methylbenzoic Acid | 4-Cyanopyridine | Not Specified | Carboxylic acid-pyridine hydrogen bond. acs.org |

| 4-Methylbenzoic Acid | 4,4′-Bipyridine | Not Specified | Carboxylic acid-pyridine hydrogen bond. acs.org |

| Benzoic Acid | 2-Aminopyrimidine | 2:1 and 1:1 | The 2:1 co-crystal exists in two polymorphic forms. |

| Benzoic Acid | Sodium Benzoate (B1203000) | 2:1 and 1:1 | The 2:1 co-crystal has two polymorphs (Form A and Form B). mdpi.com |

| 4-Cyanobenzoic Acid | Isonicotinamide | Not Specified | Carboxylic acid-pyridine hydrogen bond. researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Cyano 4 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and a host of related characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For substituted benzoic acids, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data from techniques like X-ray crystallography. nih.govjocpr.com

The geometry of 3-Cyano-4-methylbenzoic acid is influenced by its substituents. The benzene (B151609) ring provides a rigid framework, but the bond lengths and angles are modulated by the electronic effects of the methyl (-CH₃), cyano (-CN), and carboxylic acid (-COOH) groups. The methyl group is a weak electron-donating group, while the cyano and carboxylic acid groups are electron-withdrawing. These competing effects influence the electron density distribution around the ring and the lengths of the carbon-carbon bonds. The optimized geometry is expected to be nearly planar, with a small dihedral angle between the plane of the benzene ring and the carboxylic acid group.

| Parameter | Predicted Value/Feature | Rationale |

| Dihedral Angle (Ring-COOH) | Small (near 0°) | The conjugated π-system favors planarity. Steric hindrance from the adjacent methyl group might cause a slight twist. |

| C-CN Bond Length | ~1.44 Å | Typical for an aromatic nitrile. |

| C-COOH Bond Length | ~1.48 Å | Standard length for a C(sp²)-C bond connecting a ring to a carboxyl group. |

| Dipole Moment | Significant | The presence of highly polar cyano and carboxyl groups leads to a notable molecular dipole moment. |

Note: The data in this table is predictive and based on theoretical principles and values from analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the π-system of the aromatic ring, which is enriched by the electron-donating methyl group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing cyano and carboxyl groups. The presence of both electron-donating and electron-withdrawing groups is predicted to reduce the HOMO-LUMO gap compared to unsubstituted benzoic acid, suggesting higher reactivity. rsc.orgmdpi.com

| Molecule | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap |

| Benzoic Acid | Lower | Higher | Larger |

| 4-Methylbenzoic Acid | Higher (destabilized) | Higher | Slightly Smaller |

| This compound | Lowered by -CN, Raised by -CH₃ | Significantly Lowered by -CN | Smaller |

Note: This table presents qualitative predictions. The electron-withdrawing cyano group generally lowers both HOMO and LUMO energies, while the electron-donating methyl group raises them. The net effect on this compound is a significantly reduced energy gap.

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the structural elucidation of a compound. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C≡N stretch (~2230 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated to predict the appearance of NMR spectra. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents. The proton ortho to the carboxyl group would be shifted downfield, as would the proton ortho to the cyano group.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). The primary absorption band (λ_max) corresponds to the electronic transition from the HOMO to the LUMO. A smaller HOMO-LUMO gap generally corresponds to a longer absorption wavelength (a red shift). Given the predicted smaller gap for this compound, its λ_max is expected to be at a longer wavelength than that of benzoic acid.

| Spectroscopy Type | Predicted Feature | Approximate Value/Region |

| IR | C≡N stretch | 2225 - 2235 cm⁻¹ |

| IR | C=O stretch | 1690 - 1710 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| UV-Vis | λ_max (HOMO→LUMO) | Red-shifted vs. Benzoic Acid |

Note: The data in this table is predictive and based on characteristic group frequencies and theoretical principles.

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment, such as solvent molecules. ucl.ac.ukunimi.it

Molecules are not static; they undergo rotations around single bonds. The energy required to perform these rotations is known as the torsional barrier. Analyzing these barriers helps identify the most stable conformations, or rotational isomers (rotamers). For this compound, the most significant rotation is around the single bond connecting the carboxylic acid group to the benzene ring.

A potential energy surface scan can be performed by computationally rotating the -COOH group in steps relative to the ring. This typically reveals two low-energy planar or near-planar conformations and a higher-energy transition state where the carboxyl group is perpendicular to the ring. The energy difference between the minimum and maximum points on this scan defines the rotational barrier. In substituted benzoic acids, these barriers are typically in the range of 20-40 kJ/mol. researchgate.net The presence of the adjacent methyl group in this compound may introduce some steric strain, potentially influencing the exact height of the barrier and slightly favoring a conformation where the carbonyl oxygen points away from the methyl group.

The conformation of a molecule can be significantly influenced by its solvent environment. cdnsciencepub.com MD simulations can model a solute molecule surrounded by numerous explicit solvent molecules to study these interactions. ucl.ac.uk

This compound has polar functional groups (-COOH and -CN) that can interact strongly with polar solvents.

In Apolar Solvents (e.g., Toluene): The molecule is likely to form hydrogen-bonded dimers with another molecule of itself, a common behavior for carboxylic acids in non-polar environments. acs.org The conformation would likely resemble the gas-phase optimized structure.

In Polar Protic Solvents (e.g., Water): The solvent molecules will form hydrogen bonds with both the carboxyl group (acting as both a donor and acceptor) and the nitrogen of the cyano group (as an acceptor). These strong solute-solvent interactions can disrupt the formation of dimers and may stabilize different rotational conformations compared to the gas phase. nih.govfrontiersin.org The increased stabilization of the polar groups by the solvent could potentially lower the barrier to rotation around the C-COOH bond.

Mechanistic Studies of Chemical Reactions Involving this compound

Transition State Analysis for Reaction Pathways

No published studies containing transition state analysis for reaction pathways involving this compound were found. This type of analysis would typically involve computational modeling to identify the high-energy transition state structures that connect reactants to products, providing insight into reaction kinetics and mechanisms.

Energetic Profiles of Synthetic Transformations

There is no available data on the energetic profiles for the synthesis of this compound or its subsequent transformations. Such a profile would map the potential energy changes throughout a reaction, detailing the activation energies and the thermodynamics of each step.

Prediction of Molecular Interactions and Binding Affinities (for derivatives, as a basis for further research)

No computational studies were identified that specifically predict the molecular interactions or binding affinities for derivatives of this compound. While derivatives of this compound are synthesized for biological testing, researchgate.netacs.org predictive modeling of their binding to specific targets (e.g., through molecular docking simulations) has not been reported in the literature. One study noted that in a complex molecule containing a 3-cyanobenzamide (B1293667) moiety, the cyano group participated in hydrogen bonding within a receptor pocket, but this was an analysis of an existing crystal structure, not a predictive study based on the this compound scaffold. acs.org

Research Applications and Utility of 3 Cyano 4 Methylbenzoic Acid and Its Derivatives

Role as a Versatile Intermediate in Complex Organic Synthesis

3-Cyano-4-methylbenzoic acid is a valuable bifunctional molecule that serves as a versatile intermediate in the synthesis of a wide array of complex organic structures. Its utility stems from the presence of three reactive sites: a carboxylic acid group, a cyano (nitrile) group, and an activated aromatic ring. These functional groups can be selectively manipulated to construct more elaborate molecules, making it a key building block in medicinal chemistry and materials science. The carboxylic acid allows for the formation of esters and amides, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions.

The structural framework of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules. mdpi.comscielo.br The cyano and carboxylic acid groups can participate in cyclization reactions to form fused ring systems.

One of the most significant applications in this area is in the synthesis of quinazolines and quinazolinones. scielo.br These heterocycles are of great interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com General synthetic strategies often involve the condensation of anthranilic acid derivatives (2-aminobenzoic acids) with various reagents. mdpi.comscielo.br While direct use of this compound is not extensively documented in readily available literature, its structural motifs are key. For instance, 2-aminobenzonitriles are common starting materials for quinazoline (B50416) synthesis. organic-chemistry.org Through functional group interconversion, such as the reduction of a nitro group ortho to the cyano group, a derivative of this compound could be transformed into a suitable precursor for quinazoline ring formation. The general synthetic routes are outlined in the table below.

| Quinazoline Synthesis Method | Precursors | Reaction Conditions | Significance |

|---|---|---|---|

| Niementowski Synthesis | Anthranilic acid and formamide | High temperature | A classical method for producing 3,4-dihydro-4-oxoquinazolines. mdpi.com |

| Grimmel, Guinther, and Morgan's Synthesis | 2-Acetamidobenzoic acid and an amine | In the presence of phosphorus trichloride | Yields substituted quinazolinones. mdpi.com |

| From 2-Aminobenzonitriles | 2-Alkylamino benzonitriles and organometallic reagents | Iron(II) catalyzed C(sp3)-H oxidation and intramolecular C-N bond formation | Provides a modern and efficient route to 2,4-disubstituted quinazolines. |

The reactivity of the cyano and carboxylic acid groups, combined with the potential for functionalization of the aromatic ring, makes this compound a potential precursor for the synthesis of advanced aromatic systems, including polycyclic aromatic hydrocarbons (PAHs) and other fused-ring structures. While specific examples starting from this compound are not abundant in the literature, the principles of organic synthesis suggest several plausible routes.

One potential pathway involves intramolecular cyclization reactions. mdpi.com For instance, if the methyl group were functionalized to contain a suitable reactive moiety, an intramolecular cyclization could lead to the formation of a new ring fused to the existing benzene (B151609) ring. Furthermore, derivatives of this compound could be employed in metal-catalyzed cross-coupling reactions to build larger aromatic structures. The cyano group itself can be a handle for certain transformations that lead to ring fusion. General strategies for the synthesis of fused aromatic rings that could potentially be adapted for derivatives of this compound are known. rsc.org

Development of Advanced Materials and Functional Molecules

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced materials and functional molecules with tailored properties for a range of applications.

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.net These properties are derived from the rigidity of the aromatic backbone and the strong hydrogen bonding between the amide linkages. This compound, as a difunctional aromatic monomer, could potentially be used in the synthesis of novel polyamides.

The synthesis of aromatic polyamides typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. nih.gov this compound could be converted to its corresponding acid chloride and then reacted with an aromatic diamine to form a polyamide. The presence of the cyano group on the polymer backbone would be expected to influence the polymer's properties, such as its solubility, thermal stability, and dielectric constant. While specific examples of polyamides derived from this compound are not widely reported, the synthesis of aromatic polyamides from various benzoic acid derivatives is a well-established field. researchgate.netnih.gov

Organic light-emitting diodes (OLEDs) are a promising technology for next-generation displays and lighting. tcichemicals.com The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the electron transport layer (ETL). semanticscholar.orgcam.ac.uk Materials with good electron-transporting properties are crucial for efficient device operation.

Derivatives of cyanobenzoic acid have been investigated for their potential use in OLEDs. researchgate.net The electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is a desirable characteristic for an electron transport material. semanticscholar.org By incorporating this compound into larger conjugated molecules, it may be possible to develop novel materials for use in OLEDs and other organic electronic devices. These materials could potentially serve as electron transporters or as components of the emissive layer, where their electronic properties would influence the color and efficiency of the light emission.

Benzoic acid derivatives are a cornerstone in the design and synthesis of thermotropic liquid crystals. researchgate.net The rigid core of the benzoic acid moiety, combined with the ability to introduce various functional groups, allows for the fine-tuning of the mesomorphic properties of these materials. The presence of a cyano group is particularly significant in the design of liquid crystals, as it introduces a strong dipole moment, which can influence the intermolecular interactions and lead to the formation of stable liquid crystalline phases. nih.gov

Esters derived from this compound are expected to exhibit liquid crystalline behavior. By varying the length and nature of the alkyl chain in the ester group, it is possible to modulate the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic). The table below presents the transition temperatures for a related series of 4-alkoxybenzoic acids, illustrating the effect of the alkyl chain length on the mesomorphic properties. While this data is not for this compound derivatives specifically, it provides a strong indication of the expected behavior.

| Compound (4-n-alkoxybenzoic acid) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|

| Methoxy | 177 | 185 |

| Ethoxy | 148 | 197 |

| Propoxy | 145 | 154 |

| Butoxy | 147 | 160 |

| Pentoxy | 110 | 153 |

| Hexoxy | 105 | 154 |

Furthermore, cyanostilbene-based liquid crystals, which share the cyano-aromatic motif, are known for their interesting photoluminescent properties. researchgate.netmdpi.com This suggests that derivatives of this compound could also be explored for applications in photoresponsive and emissive liquid crystal displays.

Design of Dyes and Pigments

The structural framework of this compound and its analogs is of significant interest in the development of synthetic dyes and pigments. The presence of both a cyano (-CN) and a carboxylic acid (-COOH) group on an aromatic ring provides a versatile scaffold for chromophore construction. Derivatives such as 3-amino-4-methylbenzoic acid are used extensively as dye intermediates. kaivalchem.com This class of compounds serves as a foundational component for producing various colorants, including sophisticated azo dyes. researchgate.net

In the synthesis of azo dyes, the amino derivative of the toluic acid-based structure can be diazotized and then coupled with various naphthols or other coupling components to create a range of colors. researchgate.net The carboxylic acid group enhances the solubility of the dye, particularly in alkaline conditions, which is a desirable property for textile dyeing processes. researchgate.net

Furthermore, the cyanobenzoic acid moiety itself has been explored as a novel acceptor and anchoring group in the design of advanced functional dyes. researchgate.net For instance, in dye-sensitized solar cells (DSSCs), the cyano-benzoic acid group can effectively bind to the surface of metal oxides like TiO2. researchgate.net This functionality paves the way for designing new metal-free organic dyes that combine strong visible light absorption with robust surface binding, crucial for efficient solar energy conversion. researchgate.net The utility of related structures, such as 3-cyano-4-methoxybenzoic acid methyl ester and 3-iodo-4-methylbenzoic acid, in the synthesis of various dyes further underscores the importance of this chemical family in the colorant industry. chemimpex.comguidechem.com

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound and its closely related derivatives are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com The specific arrangement of the cyano, methyl, and carboxylic acid groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile building block. These intermediates are essential precursors in the multi-step synthesis of active pharmaceutical ingredients (APIs) and potent agrochemical agents. srinichem.com

In the pharmaceutical sector, cyanobenzoic acid derivatives are used to produce compounds targeting a variety of conditions. For example, they serve as intermediates in the synthesis of platelet aggregation inhibitors. google.com Related methoxy- and amino-substituted methylbenzoic acids are precursors for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs. kaivalchem.comsrinichem.com The ability to readily convert the carboxylic acid and cyano groups into other functionalities like esters, amides, and heterocycles is key to their utility. guidechem.comsrinichem.com

In agriculture, these compounds are instrumental in developing agents for crop protection. chemimpex.com Derivatives of methylbenzoic acid are used to synthesize specific fungicides, herbicides, and insecticides. nbinno.comcnzrchem.com For instance, 3-amino-4-methylbenzoic acid is noted to have partial herbicidal activity on its own and serves as a starting material for more complex herbicides. chemicalbook.com The versatility of these intermediates allows for the creation of diverse chemical libraries to screen for new and effective agrochemical solutions. chemimpex.com

| Derivative of 4-Methylbenzoic Acid | Industry | Application Example | Source(s) |

| 3-Cyano derivative | Pharmaceutical | Intermediate for platelet aggregation inhibitors | google.com |